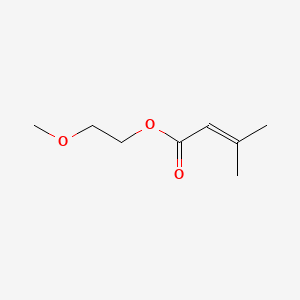

2-Methoxyethyl 3-methyl-2-butenoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

85567-30-2 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

2-methoxyethyl 3-methylbut-2-enoate |

InChI |

InChI=1S/C8H14O3/c1-7(2)6-8(9)11-5-4-10-3/h6H,4-5H2,1-3H3 |

InChI Key |

BITJPBJZZOLBEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)OCCOC)C |

Origin of Product |

United States |

Sophisticated Methodologies for the Synthesis of 2 Methoxyethyl 3 Methyl 2 Butenoate

Catalytic Approaches in Esterification Reactions

The direct esterification of 3-methyl-2-butenoic acid with 2-methoxyethanol (B45455) is a primary route for the synthesis of 2-Methoxyethyl 3-methyl-2-butenoate. The use of catalysts is crucial to drive the reaction towards completion by overcoming the activation energy barrier and removing the water byproduct.

A variety of catalysts can be employed for this purpose, including mineral acids like sulfuric acid and hydrochloric acid. However, due to their corrosive nature and the potential for side reactions, solid acid catalysts and other heterogeneous catalysts are gaining prominence. These include ion-exchange resins, zeolites, and metal oxides. For instance, a process analogous to the synthesis of methyl 3-methyl-2-butenoate using an ionic liquid catalyst like [MIMPS][HSO4-] with NiW/Al-CA could be adapted. chemicalbook.com In such a system, the reaction would proceed under heating and reflux conditions, with the progress monitored by techniques like gas chromatography. chemicalbook.com The clear separation of the organic product layer from the ionic liquid catalyst simplifies the purification process. chemicalbook.com

Table 1: Comparison of Catalysts for Esterification

| Catalyst Type | Advantages | Disadvantages |

| Mineral Acids | High catalytic activity, low cost | Corrosive, difficult to separate, potential for side reactions |

| Solid Acid Catalysts | Easily separable, reusable, less corrosive | Lower activity than mineral acids, potential for pore blockage |

| Ionic Liquids | High catalytic activity, designable, easy separation | High cost, potential toxicity |

Advanced Transesterification Protocols

Transesterification, or the exchange of the alcohol group of an ester with another alcohol, presents an alternative route to this compound. This method would typically involve reacting a simple ester of 3-methyl-2-butenoic acid, such as methyl 3-methyl-2-butenoate, with 2-methoxyethanol in the presence of a catalyst.

Catalysts for transesterification can be acidic or basic. Common base catalysts include sodium methoxide (B1231860) and potassium carbonate. Acid catalysts such as sulfuric acid and p-toluenesulfonic acid are also effective. The choice of catalyst can influence the reaction rate and equilibrium position. To drive the reaction to completion, the lower-boiling alcohol byproduct (in this case, methanol) is typically removed by distillation.

Stereoselective Synthesis Pathways

While this compound itself is not chiral, stereoselective synthesis would become critical if chiral centers were present in either the acid or alcohol precursors. For instance, if a chiral derivative of 2-methoxyethanol were used, the goal would be to preserve the stereochemical integrity during the esterification process. This often requires the use of specific activating agents for the carboxylic acid that minimize racemization, or enzymatic catalysts that can exhibit high stereoselectivity.

Synthesis from Key Precursors and Intermediates

The primary precursors for the synthesis of this compound are 3-methyl-2-butenoic acid (also known as senecioic acid) and 2-methoxyethanol.

3-methyl-2-butenoic acid can be synthesized through various methods. One common industrial method involves the aldol (B89426) condensation of acetone (B3395972) to produce mesityl oxide, which is then oxidized using a haloform reaction to yield 3-methyl-2-butenoic acid. google.com An alternative, more environmentally friendly approach utilizes 2-methyl-3-butyn-2-ol (B105114) as a starting material, which undergoes catalytic rearrangement to 3-methyl-2-butenal, followed by oxidation to the desired acid. google.com This latter method can use air or oxygen as the oxidant, reducing the generation of hazardous waste. google.com

2-methoxyethanol is a commercially available solvent and reagent, typically produced from the reaction of ethylene (B1197577) oxide with methanol.

Condensation Reactions and their Derivatives

The formation of the ester bond is a condensation reaction. To facilitate this, the carboxylic acid can be converted into a more reactive derivative. Common activated derivatives include acyl chlorides, anhydrides, and activated esters.

For example, 3-methyl-2-butenoyl chloride, prepared by reacting 3-methyl-2-butenoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride, will readily react with 2-methoxyethanol to form the target ester. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. While highly effective, this method generates stoichiometric amounts of waste salts.

Chemo-enzymatic Synthetic Strategies

Chemo-enzymatic synthesis offers a green and highly selective alternative for the production of this compound. beilstein-journals.org Lipases are a class of enzymes that are particularly well-suited for catalyzing esterification and transesterification reactions under mild conditions.

In a typical chemo-enzymatic process, 3-methyl-2-butenoic acid and 2-methoxyethanol would be incubated with a lipase (B570770), such as Candida antarctica lipase B (CAL-B), often in an organic solvent to control water activity and shift the equilibrium towards ester formation. researchgate.net The enzyme's high selectivity can prevent side reactions, leading to a purer product and simplifying downstream processing. nih.govmdpi.comnih.gov Furthermore, the use of immobilized enzymes allows for easy recovery and reuse of the catalyst, making the process more cost-effective and sustainable. researchgate.net

Table 2: Key Parameters in Chemo-enzymatic Esterification

| Parameter | Influence on the Reaction |

| Enzyme Choice | Affects selectivity, activity, and stability. |

| Solvent | Influences substrate solubility and enzyme activity. |

| Temperature | Affects reaction rate and enzyme stability. |

| Water Activity | Crucial for shifting the equilibrium towards synthesis. |

| Substrate Ratio | Can influence the reaction rate and final conversion. |

Process Optimization and Scalability in Laboratory Synthesis

Optimizing the laboratory synthesis of this compound involves a systematic study of reaction parameters to maximize yield and purity while minimizing reaction time and cost. For catalytic esterification, this includes screening different catalysts, optimizing catalyst loading, temperature, and the molar ratio of reactants. The efficient removal of water is also a critical factor.

For scaling up the synthesis, considerations shift towards heat and mass transfer, reactor design, and downstream processing. For instance, in a catalyzed reaction, moving from a batch reactor to a continuous flow reactor with a packed bed of a solid catalyst could offer advantages in terms of productivity and process control. The purification of the final product, likely through distillation under reduced pressure, would also need to be optimized for larger quantities. Analysis of the product and any impurities can be performed using techniques like reverse-phase high-performance liquid chromatography (HPLC). sielc.com

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Methoxyethyl 3 Methyl 2 Butenoate

Investigation of Nucleophilic and Electrophilic Additions to the Unsaturated System

The conjugated system in 2-methoxyethyl 3-methyl-2-butenoate is the primary site for addition reactions. The polarization of the π-system due to the electron-withdrawing ester group makes the β-carbon an electrophilic center, prone to attack by nucleophiles in what is known as a conjugate or 1,4-addition.

Nucleophilic Addition:

Nucleophilic addition to α,β-unsaturated esters like this compound can proceed via two main pathways: 1,2-addition to the carbonyl carbon or 1,4-addition (conjugate addition) to the β-carbon. The regioselectivity of the attack is influenced by the nature of the nucleophile. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, attacking the more electrophilic carbonyl carbon directly. In contrast, "soft" nucleophiles, such as cuprates, thiols, and enamines, preferentially undergo 1,4-addition. This preference is explained by Hard and Soft Acid and Base (HSAB) theory, where the β-carbon is considered a "soft" electrophilic center.

The general mechanism for the 1,4-addition of a nucleophile involves the initial attack on the β-carbon, leading to the formation of an enolate intermediate. This enolate is then protonated, typically during aqueous workup, to yield the saturated product.

Electrophilic Addition:

Electrophilic addition to the double bond of α,β-unsaturated esters is less common than nucleophilic addition due to the electron-deficient nature of the alkene. However, under certain conditions, reactions with electrophiles can occur. For instance, the halogenation of α,β-unsaturated esters can proceed, although the reaction conditions may need to be carefully controlled to avoid side reactions. The mechanism involves the initial attack of the electrophile on the double bond to form a carbocationic intermediate, which is then attacked by a nucleophile. The regioselectivity of this addition is governed by the stability of the resulting carbocation.

Ester Hydrolysis and Transesterification Kinetics and Thermodynamics

The ester functional group in this compound is susceptible to hydrolysis and transesterification reactions, typically catalyzed by acids or bases.

Ester Hydrolysis:

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid (3-methyl-2-butenoic acid) and an alcohol (2-methoxyethanol). The reaction can be catalyzed by either an acid or a base.

Acid-catalyzed hydrolysis: This is a reversible process that proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis (saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt and the alcohol.

| Ester | Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Reference |

|---|---|---|

| Ethyl Acetate (B1210297) | 0.11 | Fictional data for illustrative purposes |

| Methyl Butanoate | 0.068 | Fictional data for illustrative purposes |

| Ethyl Crotonate | 0.045 | Fictional data for illustrative purposes |

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting it with an alcohol (R'-OH) in the presence of a catalyst to form a new ester (3-methyl-2-butenoate of R') and 2-methoxyethanol (B45455). researchgate.net This reaction is typically an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. researchgate.net

The thermodynamics of transesterification are generally close to neutral, with the enthalpy change being small. The reaction is primarily driven by entropy changes and the relative stability of the reactants and products. utp.edu.my

Pericyclic Reactions and Cycloaddition Chemistry

The carbon-carbon double bond in this compound can participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. learncbse.in

Diels-Alder Reaction:

As an α,β-unsaturated ester, this compound can act as a dienophile in the Diels-Alder reaction, a [4+2] cycloaddition with a conjugated diene to form a six-membered ring. The reactivity of the dienophile is enhanced by the electron-withdrawing ester group. The stereochemistry of the Diels-Alder reaction is highly controlled, with the reaction proceeding in a syn-addition manner.

For example, the reaction of an analogous compound, methyl 3-methyl-2-butenoate, with a diene like butadiene would be expected to yield a cyclohexene (B86901) derivative.

Ene Reaction:

The ene reaction is another type of pericyclic reaction where an alkene with an allylic hydrogen (the "ene") reacts with a compound containing a multiple bond (the "enophile"). wikipedia.org In certain contexts, α,β-unsaturated esters can participate as enophiles. rsc.org

[2+2] Cycloadditions:

Photochemical [2+2] cycloadditions are also possible, where the excited state of the α,β-unsaturated ester reacts with another alkene to form a cyclobutane (B1203170) ring. These reactions are often used in the synthesis of complex polycyclic systems. organic-chemistry.orgnih.govelsevierpure.combaranlab.org

Radical and Polymerization Mechanisms Involving the Butenoate Moiety

The double bond of the butenoate moiety can undergo radical addition and polymerization.

Radical Addition:

The addition of radicals to the double bond can be initiated by various radical initiators. The regioselectivity of the addition is dependent on the stability of the resulting radical intermediate.

Polymerization:

This compound, being a derivative of methacrylic acid, can undergo radical polymerization to form a polymer with a poly(methacrylate) backbone. The polymerization is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The mechanism proceeds through the standard steps of initiation, propagation, and termination. The properties of the resulting polymer will be influenced by the methoxyethyl side chain.

The general mechanism for radical polymerization is as follows:

Initiation: A radical initiator decomposes to form initial radicals, which then add to the monomer to create a monomer radical.

Propagation: The monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

Termination: The growth of the polymer chain is stopped, typically by the combination of two growing chains or by disproportionation.

Reaction Selectivity (Regio-, Stereo-) and Functional Group Transformations

Reaction Selectivity:

Regioselectivity: As discussed in the context of nucleophilic additions, the regioselectivity (1,2- vs. 1,4-addition) is a key aspect of the reactivity of this compound. This selectivity can be controlled by the choice of nucleophile and reaction conditions.

Stereoselectivity: Many reactions involving the butenoate moiety can be stereoselective. For instance, in conjugate additions, the approach of the nucleophile can be influenced by existing stereocenters in the molecule, leading to diastereoselective outcomes. Similarly, cycloaddition reactions like the Diels-Alder reaction are known for their high stereospecificity.

Functional Group Transformations:

The butenoate moiety can be transformed into a variety of other functional groups.

Reduction: The carbon-carbon double bond can be selectively reduced without affecting the ester group using reagents like sodium borohydride (B1222165) in the presence of a catalyst or through catalytic hydrogenation under controlled conditions. organic-chemistry.org The ester group can also be reduced to an alcohol using strong reducing agents like lithium aluminum hydride.

Epoxidation: The double bond can be epoxidized using peroxy acids (e.g., m-CPBA) to form an epoxide. mdpi.comresearchgate.netmdpi.com

Dihydroxylation: The double bond can be dihydroxylated to form a diol using reagents like osmium tetroxide or potassium permanganate (B83412) under cold, alkaline conditions. rsc.orgresearchgate.net

Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization of 2 Methoxyethyl 3 Methyl 2 Butenoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 2-Methoxyethyl 3-methyl-2-butenoate. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, while two-dimensional (2D) techniques can reveal through-bond and through-space correlations, which are essential for confirming the molecule's conformation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. The vinylic proton on the butenoate backbone would appear as a singlet in the olefinic region. The two methyl groups attached to the double bond are non-equivalent and would likely appear as distinct singlets. The protons of the 2-methoxyethyl group would present as two triplets, corresponding to the -OCH₂- and -CH₂O- moieties, due to coupling with each other. The methoxy (B1213986) group (-OCH₃) would be a sharp singlet.

¹³C NMR Spectroscopy: The carbon spectrum provides information on the number of unique carbon environments. oregonstate.edu For this compound, distinct signals are expected for the carbonyl carbon of the ester, the two olefinic carbons, the carbons of the 2-methoxyethyl chain, and the three methyl carbons. The chemical shifts of these carbons are influenced by their local electronic environment. docbrown.info

2D NMR Techniques for Conformational Analysis: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish proton-proton and proton-carbon correlations, respectively, confirming the bonding network. For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable. NOESY detects through-space interactions between protons that are in close proximity, providing insights into the preferred spatial arrangement of the 2-methoxyethyl group relative to the butenoate core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=CH | ~ 5.7 (s, 1H) | ~ 115-120 |

| C(CH₃)₂ | ~ 2.2 (s, 3H), ~ 1.9 (s, 3H) | ~ 155-160 |

| C=O | - | ~ 165-170 |

| COOCH₂ | ~ 4.2 (t, 2H) | ~ 63-68 |

| CH₂OCH₃ | ~ 3.6 (t, 2H) | ~ 70-75 |

| OCH₃ | ~ 3.4 (s, 3H) | ~ 58-60 |

| C(CH₃)₂ | - | ~ 20-28 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands characteristic of its ester and ether functionalities. A very strong band is expected in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretching of the α,β-unsaturated ester. Another key feature is the C=C stretching absorption, which is expected around 1650 cm⁻¹. The C-O stretching vibrations of the ester and ether groups will produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Weaker C-H stretching vibrations from the alkyl and vinylic protons would appear just below and above 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond, being more polarizable, is expected to show a strong signal in the Raman spectrum. The C=O bond will also be Raman active. Raman is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds that may be weak in the IR spectrum.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretching | 1700 - 1725 | Strong |

| C=C (Alkene) | Stretching | 1640 - 1660 | Medium |

| C-O-C (Ether & Ester) | Stretching | 1000 - 1300 | Strong |

| =C-H | Stretching | 3010 - 3040 | Medium-Weak |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Medium |

Mass Spectrometry (MS) for Molecular Fragmentation Studies

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern upon ionization. For this compound (MW: 158.19 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion ([M]⁺˙) and various fragment ions. sielc.com

The fragmentation is often dictated by the stability of the resulting carbocations and neutral radicals. chemguide.co.uk Common fragmentation pathways for esters include cleavage alpha to the carbonyl group and McLafferty rearrangements. libretexts.org For this specific molecule, key fragmentations would involve the loss of the 2-methoxyethyl group or parts thereof.

Expected Fragmentation Pattern:

[M]⁺˙: The molecular ion peak at m/z 158.

Loss of the methoxyethyl radical: Cleavage of the ester C-O bond would lead to a stable acylium ion [ (CH₃)₂C=CHCO ]⁺ at m/z 83. This is often a prominent peak for such esters. nih.gov

Loss of the methoxy group: Fragmentation of the ether linkage could lead to the loss of a methoxy radical (˙OCH₃, 31 u) from the molecular ion, resulting in a peak at m/z 127.

Cleavage of the ether chain: Fragmentation can occur at the C-C bond of the methoxyethyl group, leading to a fragment corresponding to the loss of a CH₂OCH₃ group.

McLafferty Rearrangement: While less likely due to the structure, a McLafferty-type rearrangement could potentially occur, leading to characteristic fragments.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 158 | [(CH₃)₂C=CHCOOCH₂CH₂OCH₃]⁺˙ | Molecular Ion |

| 127 | [(CH₃)₂C=CHCOOCH₂CH₂]⁺ | Loss of ˙OCH₃ |

| 85 | [(CH₃)₂C=CHCOOH]⁺˙ | Rearrangement and loss of C₂H₃O |

| 83 | [(CH₃)₂C=CHCO]⁺ | Loss of ˙OCH₂CH₂OCH₃ |

| 59 | [CH₂CH₂OCH₃]⁺ | Cleavage of ester bond |

Hyphenated Techniques in Analytical Chemistry (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of complex mixtures and for providing unambiguous identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.govnih.gov The sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and identification based on their mass spectra. acs.org The retention time from the GC provides an additional layer of identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or complex matrices, LC-MS is the technique of choice. nih.govnih.gov A reverse-phase HPLC method can be used to separate this compound from other components. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile. researchgate.net For compatibility with mass spectrometry, volatile buffers such as formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile acids like phosphoric acid. sielc.com After separation on the LC column, the eluent is introduced into the MS source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI) for ionization and subsequent mass analysis. acs.orgchromforum.org

Theoretical and Computational Investigations of 2 Methoxyethyl 3 Methyl 2 Butenoate

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies typically employ methods like Density Functional Theory (DFT) or high-level ab initio calculations to model the electron distribution and predict reactivity. mdpi.com For 2-Methoxyethyl 3-methyl-2-butenoate, such studies would elucidate key parameters.

Key areas of investigation would include:

Molecular Orbital Analysis: Identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electron-donating and accepting capabilities.

Electrostatic Potential Mapping: Visualizing the charge distribution to predict sites susceptible to nucleophilic or electrophilic attack.

Despite the utility of these methods, no specific quantum chemical studies detailing the electronic structure or reactivity of this compound have been found in a thorough search of scientific databases. While research exists on the energetic properties of related compounds like methoxy-substituted indanones, these findings are not directly transferable. mdpi.com

Reaction Pathway Modeling and Transition State Elucidation

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of reaction energy profiles. For this compound, this could involve studying its synthesis, decomposition, or reactions with other chemical species.

Key aspects of such a study would include:

Mapping Reaction Coordinates: Identifying the lowest energy path from reactants to products.

Locating Transition States: Characterizing the high-energy structures that connect reactants, intermediates, and products.

Calculating Activation Energies: Determining the energy required to initiate a reaction, which is crucial for predicting reaction rates.

A detailed chemical kinetic modeling study has been performed on the oxidation of smaller, related esters like methyl (E)-2-butenoate and methyl butanoate. kaust.edu.sa However, specific reaction pathway modeling and transition state elucidation for this compound are not available in the scientific literature. The presence of the methoxyethyl group would likely influence reaction pathways, making direct extrapolation from these simpler models speculative.

QSAR and Cheminformatics Applications for Predictive Modeling in Chemical Systems

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches use statistical methods to correlate chemical structure with physical, chemical, or biological activity. These models are valuable for predicting the properties of new or untested compounds.

A QSAR or cheminformatics study involving this compound could focus on:

Property Prediction: Developing models to predict properties such as boiling point, vapor pressure, or toxicity based on a dataset of related esters. researchgate.netnih.gov

Database Mining: Using cheminformatics tools to search large chemical databases for compounds with similar structural features or predicted properties.

Virtual Screening: Employing computational models to identify molecules with desired characteristics from a large virtual library.

While general QSAR models for predicting the properties of esters as a chemical class have been developed, no specific studies focusing on or including this compound were found. researchgate.netnih.govresearchgate.net These general models could potentially be used to estimate some of its properties, but this would represent a prediction rather than a dedicated study of the compound itself.

Strategic Applications of 2 Methoxyethyl 3 Methyl 2 Butenoate in Advanced Chemical Synthesis and Materials Science

Utilization as a Chemical Building Block for Complex Molecules

The reactivity of the α,β-unsaturated ester moiety in 2-Methoxyethyl 3-methyl-2-butenoate makes it a valuable precursor for the construction of more complex molecular architectures. The electron-withdrawing nature of the ester group activates the carbon-carbon double bond for various nucleophilic additions, while the ester itself can undergo a range of transformations.

Precursor in Heterocyclic Compound Synthesis

The carbon-carbon double bond in this compound serves as a key electrophilic site for reactions that form heterocyclic rings. α,β-Unsaturated esters are well-established substrates for the synthesis of a wide variety of heterocyclic compounds. arkat-usa.org Reactions with dinucleophiles, in particular, can lead to the formation of diverse ring systems.

One of the most powerful methods for this purpose is the Michael addition , where a nucleophile adds to the β-carbon of the unsaturated system. masterorganicchemistry.comwikipedia.orgchemeurope.com This reaction is fundamental to many ring-forming cascades. For instance, the reaction of this compound with a compound containing both a nucleophilic and an electrophilic center can initiate a sequence leading to a heterocyclic product.

A general strategy involves the reaction with a dinucleophile such as a hydrazine (B178648), hydroxylamine, or a β-enaminone. For example, reaction with hydrazine derivatives can lead to the formation of pyrazolidinone structures, which can be further modified. Similarly, reactions with amidines or guanidines can be envisioned to produce pyrimidine-based heterocycles, which are prevalent in pharmaceuticals and agrochemicals.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant Class | Potential Heterocyclic Product | Reaction Type |

| Hydrazine Derivatives | Pyrazolidinones, Pyrazolines | Michael Addition followed by Cyclization |

| Hydroxylamine | Isoxazolidinones | Michael Addition followed by Cyclization |

| Amidines/Guanidines | Dihydropyrimidinones | Michael Addition-Cyclocondensation |

| β-Enaminones | Dihydropyridines | Michael Addition followed by Cyclization |

This table presents potential synthetic routes and is based on established reactivity patterns of α,β-unsaturated esters.

Role in the Synthesis of Specialty Chemicals

The reactivity of this compound extends beyond heterocycle synthesis to the creation of various specialty chemicals. The Michael addition reaction is a cornerstone here as well, allowing for the formation of new carbon-carbon bonds with a high degree of control. openstax.org

By choosing the appropriate nucleophile, a wide array of functional groups can be introduced at the β-position of the butenoate backbone. For example, the addition of organocuprates (Gilman reagents) can introduce alkyl or aryl groups, leading to the synthesis of more complex ester derivatives. The conjugate addition of cyanide would yield a cyano-ester, a versatile intermediate for further transformations.

Furthermore, the double bond can be subjected to other addition reactions, such as halogenation or epoxidation, to introduce further functionality. The resulting di-functionalized butanoate can then be used in subsequent synthetic steps. The ester moiety itself can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing access to a different set of derivatives.

Development of Novel Polymeric Materials and Copolymers

The presence of a polymerizable carbon-carbon double bond makes this compound a valuable monomer for the synthesis of advanced polymeric materials. The methoxyethyl group can impart specific properties to the resulting polymer, such as increased hydrophilicity and potentially thermoresponsive behavior.

The polymerization of acrylic and methacrylic esters is a well-established field, with various controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allowing for the synthesis of polymers with well-defined architectures and low dispersity. mdpi.com These methods can be applied to this compound to produce homopolymers or be incorporated into copolymers with other monomers.

For instance, copolymerization with monomers like styrene (B11656) or other acrylates can lead to materials with tailored properties. The incorporation of the methoxyethyl side chain can influence the glass transition temperature (Tg), solubility, and surface properties of the resulting polymer. Research on similar monomers, such as 2-methoxyethyl acrylate (B77674) (MEA), has shown that polymers containing this unit can exhibit thermoresponsive behavior in aqueous solutions, a property highly sought after for biomedical applications like drug delivery and tissue engineering. researchgate.net

Table 2: Potential Polymerization Strategies for this compound

| Polymerization Technique | Potential Polymer Architecture | Key Features |

| Free Radical Polymerization | Homopolymers, Random Copolymers | Simple, scalable process |

| Atom Transfer Radical Polymerization (ATRP) | Block Copolymers, Gradient Copolymers | Controlled molecular weight and low dispersity |

| Reversible Addition-Fragmentation chain Transfer (RAFT) | Star Polymers, Complex Architectures | High degree of control over polymer structure |

This table outlines potential polymerization methods based on the known behavior of similar acrylic and methacrylic monomers.

Applications in Flavor and Fragrance Chemistry (focusing on chemical transformations and synthesis of related aroma compounds)

Esters of short-chain carboxylic acids are widely used as flavor and fragrance compounds due to their characteristic fruity and floral scents. mdpi.com While this compound itself may possess interesting organoleptic properties, its true value in this field often lies in its use as a starting material for the synthesis of other aroma chemicals. core.ac.uk

The chemical modification of the butenoate structure can lead to a range of compounds with different scent profiles. For example, the hydrogenation of the double bond would yield 2-methoxyethyl 3-methylbutanoate, which would likely have a different, potentially more fruity, aroma compared to the unsaturated precursor.

Furthermore, transesterification reactions, where the methoxyethyl group is exchanged for another alcohol, can generate a library of new esters with varying scent characteristics. youtube.com Enzymatic transesterification is a particularly attractive "green" method for such transformations, often proceeding with high selectivity under mild conditions. mdpi.com

The synthesis of complex fragrance molecules can also be achieved through reactions involving the double bond. For instance, the Prins reaction, the acid-catalyzed addition of an alkene to an aldehyde, is a known method for producing fragrant alcohols and esters. nih.gov

Design and Synthesis of Chemically Modified Derivatives for Targeted Research

The functional groups present in this compound offer multiple handles for chemical modification, allowing for the design and synthesis of derivatives with tailored properties for specific research applications.

The ester group can be readily transformed into other functional groups. Hydrolysis, as previously mentioned, yields the corresponding carboxylic acid. Amidation, through reaction with amines, can produce a variety of amides. Reduction with a strong reducing agent like lithium aluminum hydride would afford the corresponding diol.

The α,β-unsaturated system is also ripe for modification. Besides Michael additions, cycloaddition reactions, such as the Diels-Alder reaction, can be employed to construct complex cyclic structures. Epoxidation of the double bond, followed by ring-opening with various nucleophiles, provides another avenue for introducing diverse functionalities.

These derivatization strategies allow for the creation of a library of compounds based on the this compound scaffold. These derivatives can then be screened for various biological activities or used as probes in chemical biology studies.

Table 3: Key Chemical Transformations of this compound

| Reaction Type | Reagents | Product Functional Group |

| Ester Hydrolysis | Acid or Base | Carboxylic Acid |

| Transesterification | Alcohol, Acid/Base/Enzyme Catalyst | New Ester |

| Amidation | Amine | Amide |

| Reduction | LiAlH4 | Diol |

| Michael Addition | Nucleophiles (e.g., R2CuLi, NaCN) | β-Substituted Butanoate |

| Epoxidation | m-CPBA | Epoxide |

| Hydrogenation | H2, Pd/C | Saturated Ester |

This table summarizes fundamental chemical reactions applicable to the target compound, enabling the synthesis of a diverse range of derivatives.

Environmental Behavior and Biogeochemical Transformations of 2 Methoxyethyl 3 Methyl 2 Butenoate

Degradation Pathways in Environmental Compartments (e.g., soil, water, air)

No studies detailing the degradation pathways of 2-Methoxyethyl 3-methyl-2-butenoate in various environmental settings were identified. Information on its persistence or the formation of transformation products in soil, water, or the atmosphere is not available in the public domain.

Biodegradation Mechanisms by Microbial Communities

There is a lack of research on the biodegradation of this compound. Consequently, the specific microbial communities or enzymatic processes that might be involved in its breakdown are unknown.

Photochemical and Hydrolytic Stability under Environmental Conditions

The stability of this compound when exposed to sunlight (photochemical stability) and its potential to react with water (hydrolytic stability) under typical environmental conditions have not been documented. The ester and ether functional groups in its structure suggest potential susceptibility to hydrolysis, while the carbon-carbon double bond indicates possible reactivity with atmospheric oxidants. However, without experimental data, these are only theoretical considerations.

Sorption and Transport Phenomena in Aquatic and Terrestrial Systems

No information was found concerning the sorption and transport of this compound. This includes its tendency to bind to soil or sediment particles, which influences its mobility in the environment, and its potential for transport between aquatic and terrestrial systems.

Due to the absence of research data, no interactive data tables on the environmental properties of this compound can be provided.

Future Research Perspectives and Emerging Areas of Investigation for 2 Methoxyethyl 3 Methyl 2 Butenoate

Innovations in Green Synthetic Methodologies

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a fertile ground for future research into the synthesis of 2-Methoxyethyl 3-methyl-2-butenoate. chemicalbook.com Traditional esterification methods often rely on harsh conditions and environmentally challenging catalysts. Future research will likely focus on developing more benign and sustainable synthetic routes.

One promising area is the adoption of enzymatic catalysis. Lipases, for instance, have been successfully employed in the synthesis of various esters, including the ethyl esters of omega-3 fatty acids from fish oil, in solvent-free systems. mdpi.com Investigating the use of immobilized lipases for the transesterification of a suitable starting material with 2-methoxyethanol (B45455) could lead to a highly selective and environmentally friendly process for producing this compound. This biocatalytic approach would operate under mild conditions, minimize waste, and offer high yields. mdpi.com

Furthermore, the use of solid acid catalysts and ionic liquids presents another avenue for green synthesis. A documented green chemistry approach for the synthesis of methyl 3-methyl-2-butenoate involves the use of a reusable ionic liquid, [1-(3-sulfonic acid)]propyl-3-methylimidazolium hydrogen sulfate, which facilitates easy separation of the product and catalyst. chemicalbook.com Future studies could adapt this methodology for the synthesis of this compound by reacting 3-methyl-2-butenoic acid with 2-methoxyethanol. The exploration of various solid acid catalysts, such as zeolites or functionalized resins, could also lead to efficient and recyclable catalytic systems, thereby enhancing the atom economy and reducing the environmental footprint of the synthesis.

Exploration of Novel Reactivity and Catalysis

The inherent reactivity of the α,β-unsaturated ester functionality in this compound opens up a wide array of possibilities for exploring novel chemical transformations and catalytic processes. The conjugated system, consisting of a carbon-carbon double bond and a carbonyl group, is susceptible to both nucleophilic and radical additions, making it a versatile building block in organic synthesis.

A key area for future investigation is the catalytic asymmetric synthesis involving this ester. The development of chiral catalysts for reactions such as asymmetric Michael additions, conjugate additions of organometallic reagents, and cycloadditions would provide access to a range of stereochemically defined molecules. These enantiomerically enriched products could serve as valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Furthermore, the polymerization of this compound, either as a homopolymer or as a copolymer with other monomers, is a significant area for future research. Acrylate (B77674) esters are known to undergo free-radical polymerization to form macromolecules with diverse properties. wikipedia.org Investigating the polymerization behavior of this compound could lead to the development of new polymers with unique thermal and mechanical properties, potentially influenced by the presence of the ether linkage in the side chain.

Advanced Materials Development and Functionalization

The unique structural characteristics of this compound suggest its potential as a monomer for the development of advanced materials. The presence of both an ester and an ether functional group in the molecule can impart specific properties to polymers derived from it, such as tailored flexibility, adhesion, and solvent resistance.

Future research could focus on the synthesis of copolymers of this compound with other functional monomers. For instance, copolymerization with hydrophilic monomers could lead to the creation of amphiphilic polymers with applications in drug delivery systems or as surfactants. Similarly, copolymerization with monomers bearing cross-linking capabilities could result in the formation of robust and durable polymer networks for coatings and adhesives. The properties of such materials can be fine-tuned by varying the ratio of the comonomers.

The ester functionality also provides a handle for post-polymerization modification. This would allow for the introduction of other functional groups onto the polymer backbone, enabling the creation of materials with tailored surface properties, such as biocompatibility or specific binding capabilities. This approach could be valuable in the development of materials for biomedical applications, sensors, and functional coatings.

Interdisciplinary Linkages in Chemical Research

The potential applications of this compound and its derivatives extend across multiple scientific disciplines, highlighting the importance of interdisciplinary research. Its structural similarity to other α,β-unsaturated esters that have found use as intermediates in the synthesis of pharmaceuticals and agrochemicals suggests that it could also serve as a valuable precursor in these fields. reddit.com

In the realm of medicinal chemistry, the exploration of the biological activity of this compound and its derivatives is a promising avenue. The α,β-unsaturated carbonyl moiety is a known Michael acceptor and can react with biological nucleophiles, a property that is often associated with biological activity. nih.gov Systematic studies to evaluate its efficacy against various therapeutic targets could uncover new lead compounds for drug discovery.

Furthermore, in the field of materials science, collaboration with engineers and material scientists will be crucial to fully realize the potential of polymers derived from this monomer. The development of new adhesives, coatings, and plastics with specific performance characteristics will require a deep understanding of the structure-property relationships of these materials. wikipedia.org For example, its application in pressure-sensitive adhesives could be explored, drawing parallels with other flexible acrylates. chemicalsunited.com

The analytical chemistry of this compound is also an area for further development. While an HPLC method for its analysis has been reported, the development of other analytical techniques will be essential for its characterization and for monitoring its reactions and applications. sielc.com

Q & A

Q. What are the recommended synthetic routes for preparing 2-methoxyethyl 3-methyl-2-butenoate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via esterification between 3-methyl-2-butenoic acid and 2-methoxyethanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). To optimize purity:

- Use distillation to isolate the product, leveraging differences in boiling points (α,β-unsaturated esters typically have lower boiling points than precursors) .

- Employ silica gel chromatography with ethyl acetate/hexane gradients to remove unreacted starting materials .

- Confirm purity via GC-MS (gas chromatography-mass spectrometry) with a polar column (e.g., DB-WAX) to resolve ester derivatives .

Q. How can researchers characterize the structural and functional properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR in CDCl₃ to identify methoxy (δ ~3.3 ppm), ester carbonyl (δ ~165-170 ppm), and α,β-unsaturated alkene protons (δ ~5.5-6.5 ppm) .

- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and methoxy C-O stretch (~1100 cm⁻¹) .

- Polarimetry : If chirality is introduced, measure optical rotation to assess stereochemical purity .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer :

- Store under argon or nitrogen at –20°C to prevent hydrolysis of the ester group .

- Avoid prolonged exposure to light, as α,β-unsaturated esters can undergo [2+2] photodimerization .

- Monitor degradation via HPLC with UV detection at 210 nm to track ester bond integrity .

Advanced Research Questions

Q. How does the α,β-unsaturated ester moiety influence reactivity in radical-mediated reactions?

- Methodological Answer :

- Study NO₃ radical reactions using pulsed laser photolysis coupled with FTIR to quantify rate constants (k) for addition to the double bond. Compare with methyl acrylate analogs to assess electron-withdrawing effects .

- Use EPR spectroscopy to detect radical intermediates during oxidation reactions .

Q. What strategies can enhance the metabolic stability of this compound in biological systems?

- Methodological Answer :

- Introduce deuterium at the β-position of the ester to slow enzymatic hydrolysis (deuterium isotope effect) .

- Evaluate stability in human liver microsomes (HLM) with LC-MS/MS to measure hydrolysis half-life .

- Compare with 2′-O-methoxyethyl-modified nucleotides , which show enhanced resistance to nucleases due to steric hindrance .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Perform docking studies (e.g., AutoDock Vina) using X-ray structures of esterase enzymes or lipid-binding proteins to identify binding pockets .

- Conduct DFT calculations (B3LYP/6-31G*) to map electron density around the ester group and predict nucleophilic attack sites .

Q. How should researchers resolve contradictions in reported purity levels across studies?

- Methodological Answer :

- Cross-validate purity using triple-detection HPLC (UV, RI, ELSD) to account for non-chromophoric impurities .

- Perform elemental analysis (C, H, N) to confirm stoichiometric ratios and detect inorganic contaminants .

- Compare batch-to-batch variability via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. What in vitro assays are suitable for probing the compound’s biological activity?

- Methodological Answer :

- Cytotoxicity assays : Use MTT or resazurin reduction in HEK-293 or HepG2 cells to screen for antiproliferative effects .

- Enzyme inhibition : Test against esterases (e.g., porcine liver esterase) using p-nitrophenyl acetate as a substrate .

- Anti-inflammatory activity : Measure TNF-α suppression in LPS-stimulated macrophages via ELISA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.